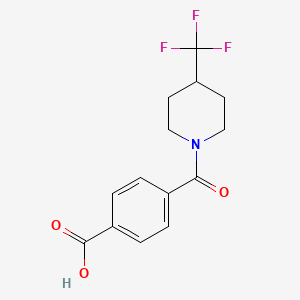

4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic acid

Description

Properties

IUPAC Name |

4-[4-(trifluoromethyl)piperidine-1-carbonyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO3/c15-14(16,17)11-5-7-18(8-6-11)12(19)9-1-3-10(4-2-9)13(20)21/h1-4,11H,5-8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNVVTWAJOMDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C(=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic acid typically involves multiple steps, including the formation of the piperidine ring, introduction of the trifluoromethyl group, and subsequent coupling with benzoic acid. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of advanced catalysts and continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with the target molecule, differing in substituents, aromatic systems, or functional groups:

4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid

- Core Structure : Pyridine ring linked to benzoic acid.

- Key Differences : Replaces the piperidine-carbonyl group with a pyridine ring containing a -CF₃ group at the 5-position.

- Properties: Higher melting point (287.5–293.5°C) due to the rigid pyridine system.

1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic Acid Derivatives

- Core Structure : Piperidine linked to a sulfamoylbenzoyl group.

- Key Differences : Features a sulfonamide (-SO₂NH₂) instead of -CF₃. Derivatives in exhibit carbonic anhydrase inhibitory activity, with substituents on the piperidine affecting potency (e.g., compound 6 with 4-methoxyphenylpiperazine shows 64% yield and melting point 139–140°C) .

- Biological Relevance : The sulfonamide group is critical for enzyme inhibition, contrasting with the -CF₃ group’s role in enhancing metabolic stability.

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

- Core Structure : Stereochemically defined piperidine with a phenyl group and Boc-protected amine.

- Key Differences : Stereochemistry (3S,4R) and Boc group influence reactivity and solubility. Likely used as a synthetic intermediate, whereas the target compound’s free carboxylic acid may enable direct conjugation .

Benzyl 4-Amino-4-(trifluoromethyl)piperidine-1-carboxylate

- Core Structure : Piperidine with -CF₃ and -NH₂ groups, protected as a benzyl ester.

- Key Differences: Esterification masks the carboxylic acid, altering solubility and bioavailability. The amino group enables hydrogen bonding, a feature absent in the target compound .

Table 1: Key Properties of Structural Analogs

| Compound Name | Core Structure | Functional Groups | Melting Point (°C) | Notable Properties |

|---|---|---|---|---|

| 4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic acid | Piperidine-carbonyl-benzoic acid | Carboxylic acid, -CF₃ | N/A | High lipophilicity from -CF₃ |

| 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid | Pyridine-benzoic acid | Carboxylic acid, -CF₃ | 287.5–293.5 | Rigid aromatic system |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid | Piperidine-sulfonamide | Sulfonamide, carboxylic acid | 134–140 | Carbonic anhydrase inhibition |

| Benzyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate | Piperidine-ester | Ester, -CF₃, -NH₂ | N/A | Enhanced stability via benzyl protection |

Biological Activity

4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic acid is a synthetic organic compound belonging to the class of substituted piperidine carboxylic acids. Its unique structure, characterized by a trifluoromethyl group and a benzoic acid moiety, enhances its lipophilicity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in enzyme inhibition and drug design.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F3N1O2. The presence of the trifluoromethyl group significantly influences the compound's chemical behavior, particularly its acidity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 273.24 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in DMSO |

| pKa | 4.5 |

| LogP (octanol-water partitioning) | 3.2 |

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions with enzyme active sites. For instance, studies have shown that this compound effectively inhibits carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems.

In vitro studies indicate that the compound interacts with key residues within the enzyme’s active site through hydrogen bonding and hydrophobic interactions, leading to effective inhibition. This mechanism suggests potential therapeutic applications in treating conditions where carbonic anhydrase plays a significant role, such as glaucoma and certain types of cancer.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes:

- Carbonic Anhydrase : IC50 values demonstrate effective inhibition, making it a candidate for further studies in enzyme-related disorders.

- Dipeptidyl Peptidase-4 (DPP-4) : Preliminary findings suggest potential as a DPP-4 inhibitor, which could be beneficial in managing diabetes by enhancing incretin levels .

Immunomodulatory Effects

In experimental models, compounds similar to this compound have shown immunomodulatory effects, influencing T-cell populations and regulatory mechanisms during inflammation . This opens avenues for exploring its use in inflammatory diseases.

Case Studies and Research Findings

- Carbonic Anhydrase Inhibition : A study demonstrated that derivatives of this compound effectively inhibited carbonic anhydrase with IC50 values ranging from 10 to 20 μM, indicating its potential as a therapeutic agent in conditions requiring modulation of this enzyme's activity.

- DPP-4 Inhibition : Another investigation highlighted the compound's structural similarities to known DPP-4 inhibitors, suggesting it may enhance insulin secretion while reducing glucagon levels, thus aiding glycemic control .

- Immunomodulation : In vivo studies indicated that similar compounds could modulate CD4+ T-cell populations, increasing regulatory T-cells (Tregs) during inflammatory responses. This suggests therapeutic potential in autoimmune diseases .

Q & A

Q. What are the standard synthetic routes for 4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic acid?

The compound can be synthesized via a two-step approach:

Acylation of Piperidine : React 4-(trifluoromethyl)piperidine with a benzoyl chloride derivative (e.g., 4-carboxybenzoyl chloride) in the presence of a base like triethylamine to form the piperidine-carbonyl intermediate.

Carboxylic Acid Activation : Use coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous acetonitrile to activate the benzoic acid moiety for amide bond formation. Purification typically involves recrystallization from ethanol or diisopropyl ether .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm the trifluoromethyl group (δ ~110–120 ppm in 13C NMR) and amide bond formation (δ ~7.5–8.5 ppm for aromatic protons adjacent to carbonyl groups) .

- IR Spectroscopy : Look for carbonyl stretching vibrations (~1680–1720 cm⁻¹) and sulfonamide/phenyl C–H stretches (~3100 cm⁻¹) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental %C, %H, and %N .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling step?

Low yields in amide bond formation often arise from incomplete activation of the carboxylic acid. To address this:

- Solvent Choice : Use anhydrous CH3CN or DMF to minimize side reactions.

- Stoichiometry : Ensure a 1:1 molar ratio of EDCI/HOBt to the carboxylic acid.

- Temperature Control : Stir the reaction at room temperature for 24–48 hours to ensure completion. Post-reaction, precipitate the product by acidifying to pH 3–4 with HCl, followed by recrystallization .

Q. How should conflicting NMR data be resolved?

Conflicts in aromatic proton splitting (e.g., unexpected multiplicity in J values) may arise from rotational isomers or impurities. Strategies include:

- Variable Temperature NMR : Perform at 50–80°C to average out rotamers.

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating 1H and 13C shifts.

- Purification Reassessment : Repurify via column chromatography (silica gel, EtOAc/hexane) to remove trace impurities .

Q. What are the implications of the trifluoromethyl group on biological activity?

The trifluoromethyl group enhances:

- Metabolic Stability : By resisting oxidative degradation.

- Lipophilicity : Improving membrane permeability (logP ~2.5–3.5).

- Target Binding : Electronegative fluorine atoms may form halogen bonds with enzymes like carbonic anhydrases or kinases, as seen in structurally related sulfonamide inhibitors .

Q. How can stability issues during storage be mitigated?

- Storage Conditions : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent hydrolysis of the amide bond.

- Lyophilization : For long-term stability, lyophilize the compound as a sodium salt after neutralization with NaOH .

Methodological Challenges and Solutions

Q. What purification methods are effective for removing unreacted starting materials?

- Liquid-Liquid Extraction : Use ethyl acetate/water partitions to separate polar impurities.

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) based on solubility differences.

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for high-purity (>99%) isolates .

Q. How can the compound’s solubility be improved for in vitro assays?

- Salt Formation : Convert to a sodium or potassium salt by treating with NaOH/KOH in aqueous ethanol.

- Co-Solvents : Use DMSO (≤10% v/v) or PEG-400 to enhance solubility without denaturing proteins .

Therapeutic and Mechanistic Applications

Q. What are potential therapeutic targets for this compound?

Based on structural analogs:

- Carbonic Anhydrase Inhibitors : The sulfonamide group in related compounds binds to Zn²+ in the enzyme’s active site .

- Kinase Modulation : The trifluoromethyl-piperidine scaffold may interact with ATP-binding pockets in kinases (e.g., Aurora kinases) .

- Antimicrobial Agents : Piperidine derivatives exhibit activity against Gram-positive bacteria via membrane disruption .

Q. How can structure-activity relationships (SAR) be explored?

- Analog Synthesis : Replace the trifluoromethyl group with –CF2H or –OCF3 to assess electronic effects.

- Bioisosteres : Substitute the benzoic acid with tetrazole or sulfonic acid groups to evaluate binding affinity shifts.

- Pharmacophore Mapping : Use molecular docking (AutoDock, Schrödinger) to predict interactions with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.